3-(2,5-Dimethylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity.
β-Lactams: These are four-membered rings containing both nitrogen and oxygen, known for their antibiotic properties.
Uniqueness: 3-(2,5-Dimethylphenyl)azetidine stands out due to its specific substitution pattern and the presence of the 2,5-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-9(2)11(5-8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
SRKKLZUHZFDJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.